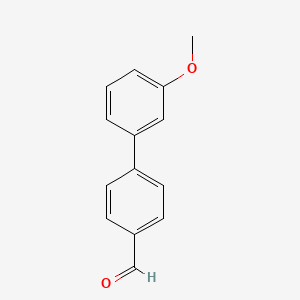

4-(3-Methoxyphenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVLDSOAJZLBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374830 | |

| Record name | 4-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209863-09-2 | |

| Record name | 4-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Investigations

Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations:

Oxidation: It can be oxidized to the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

Condensation Reactions: It readily undergoes condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives. researchgate.netrsc.orgchemimpex.com These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds.

Reactions Involving the Aromatic Rings

The aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the aldehyde and methoxy (B1213986) groups. The methoxy group can also be involved in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Medicinal Chemistry

4-(3-Methoxyphenyl)benzaldehyde and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure serves as a versatile scaffold for the synthesis of new therapeutic agents.

Derivatives of similar methoxyphenyl benzaldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), have been investigated for a range of pharmacological properties. researchgate.netrsc.org Schiff bases derived from these aldehydes have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netmdpi.com The isoxazoline (B3343090) moiety, which can be synthesized from benzaldehyde (B42025) derivatives, is a key component in many pharmacologically active compounds. mdpi.com

Applications in Organic Synthesis and Materials Science

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. guidechem.comchemimpex.comchemimpex.com Its ability to participate in a variety of chemical reactions makes it a versatile tool for chemists in the development of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comchemimpex.com

Sensors

Derivatives of methoxyphenyl benzaldehydes are being explored for their potential use in chemical sensors. The functional groups present in these molecules can interact with specific analytes, leading to a detectable signal.

Polymer Formulations and Property Enhancement

There is growing interest in incorporating compounds like 3-(3-Methoxyphenyl)benzaldehyde into polymer formulations to enhance their thermal and mechanical properties. chemimpex.com

Advanced Research Topics and Future Directions

Structure-Activity Relationship (SAR) Studies for Targeted Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. For derivatives of 4-(3-Methoxyphenyl)benzaldehyde, these studies aim to understand how specific structural modifications influence biological activity.

Research on biphenyl (B1667301) analogues has consistently shown that thermodynamic, structural, and electronic parameters are critical determinants of their anti-inflammatory and analgesic effects. researchgate.netwalshmedicalmedia.com In QSAR models for anti-inflammatory biphenyl carboxamide analogues, the biological activity was successfully modeled, yielding statistically significant results that can guide the design of new, more potent compounds. medcraveonline.com For instance, 3D-QSAR studies on biphenyl derivatives have been used to create models that predict activity based on molecular shape and electronic features. researchgate.net These models help in rationalizing which parts of the molecule, such as the position of the methoxy (B1213986) group or the nature of substituents on either phenyl ring, are crucial for interacting with biological targets like enzymes or receptors. researchgate.netbirmingham.ac.uk

Key findings from SAR studies on related biphenyl structures often highlight the importance of:

Electronic Nature of Substituents: The placement of electron-donating groups (like the methoxy group) or electron-withdrawing groups can significantly alter the interaction with biological targets.

Acidic Center: In many non-steroidal anti-inflammatory drugs (NSAIDs), a carboxyl group or other acidic center is a key pharmacophoric element, though non-acidic compounds have also shown potent activity. walshmedicalmedia.commedcraveonline.com

These studies provide a roadmap for modifying the this compound scaffold to develop targeted therapies, for example, by designing dual modulators for multiple receptors. birmingham.ac.uk

Derivatization Strategies for Enhanced Bioactivity or Material Performance

The aldehyde functional group in this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced properties.

One of the most common derivatization strategies is the formation of Schiff bases through condensation reactions with various primary amines. researchgate.netresearchgate.net This approach has been used to synthesize numerous derivatives from related methoxy benzaldehydes, such as vanillin (B372448), leading to compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netrsc.org For example, aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated notable antimicrobial activity. rsc.org

Another strategy involves the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. These transformations can alter the molecule's polarity, hydrogen bonding capability, and ultimately its biological or material properties. For instance, benzyloxybenzaldehyde derivatives, including alcohols and carboxylic acids, have been synthesized and investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research. mdpi.com

These derivatization strategies are not limited to bioactive molecules. The aldehyde functionality can also be used to incorporate the biphenyl unit into larger structures, such as polymers or metal-organic frameworks, to create advanced materials with specific optical or electronic properties.

Novel Catalytic Systems for Sustainable Synthesis

The core structure of this compound is typically synthesized via a cross-coupling reaction, most notably the Suzuki-Miyaura reaction. Modern research focuses on developing more sustainable and efficient catalytic systems for this transformation. The conventional approach would involve coupling a boronic acid (e.g., 3-methoxyphenylboronic acid) with a halogenated benzaldehyde (B42025).

Future directions in this area emphasize the use of:

Palladium-Based Catalysts: While traditional, new generations of palladium catalysts, including those with advanced phosphine (B1218219) ligands like CataCXiumA, offer higher efficiency and broader substrate scope, even for challenging heteroaryl couplings. nih.gov

Anhydrous Conditions: The use of additives like trimethyl borate (B1201080) can enable anhydrous Suzuki-Miyaura reactions, preventing the hydrolysis of boronic esters and accelerating the transmetalation step, which can lead to a significant decrease in reaction times. nih.gov

Green Solvents: Moving away from hazardous solvents towards more environmentally friendly options is a key goal. Research into reactions in aqueous media or under solvent-free conditions is ongoing. researchgate.netresearchgate.net For example, the synthesis of xanthene derivatives from aromatic aldehydes has been achieved using natural catalysts like lime and lemon juice. researchgate.net

These advancements aim to make the synthesis of this compound and its derivatives more cost-effective, scalable, and environmentally benign, which is crucial for their potential commercial applications.

Mechanistic Elucidation of Complex Biological Interactions

Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for developing them into effective drugs. This involves identifying their specific molecular targets and elucidating their mechanism of action.

For example, derivatives of this compound have been explored as potential enzyme inhibitors. Research on benzyloxybenzaldehyde derivatives has identified potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. mdpi.com The mechanism of inhibition can be explored through kinetic studies to determine if it is reversible or irreversible and competitive or non-competitive.

Molecular docking studies, a computational technique, can predict how these molecules bind to the active site of a target protein. Such studies have been performed on related structures to investigate their binding affinity with various receptors and enzymes. tandfonline.comresearchgate.net For instance, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a structural basis for the observed biological activity. The combination of these computational predictions with experimental validation is a powerful approach to understanding these complex interactions. acs.org

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental synthesis is a cornerstone of modern chemical research. This integrated approach is extensively used to study compounds like this compound, accelerating the discovery and optimization process.

Computational Techniques:

Density Functional Theory (DFT): Used to calculate the optimized structure, vibrational frequencies (FT-IR, Raman), and electronic properties (such as frontier molecular orbitals and molecular electrostatic potential) of the molecule. tandfonline.commdpi.com These theoretical results are often compared with experimental data to validate the computational model.

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. tandfonline.comresearchgate.net This is instrumental in virtual screening and identifying potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for newly designed molecules. researchgate.netmedcraveonline.com

Experimental Validation: Synthesized compounds are characterized using techniques like FT-IR, NMR, and X-ray crystallography to confirm their structure. tandfonline.commdpi.comresearchgate.net Their biological activities are then tested through in vitro assays. The experimental results provide crucial data to build and refine the computational models, creating a feedback loop that guides further synthesis and testing. acs.org This integrated approach has been successfully applied to study various biphenyl and benzaldehyde derivatives, leading to a deeper understanding of their properties and potential applications. acs.orgresearchgate.net

| Methodology | Application | Example Finding | Reference |

|---|---|---|---|

| DFT Calculations | Structural and Spectroscopic Analysis | Optimized structural parameters and vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level show good agreement with experimental FT-IR and FT-Raman data for related benzaldehydes. | tandfonline.com |

| Molecular Docking | Predicting Ligand-Protein Binding | Docking studies of a Schiff base derivative showed a high binding affinity with a target protein (1GTV), which correlated with experimental antimicrobial results. | researchgate.net |

| 3D-QSAR | Modeling Structure-Activity Relationships | QSAR models for biphenyl analogues revealed that thermodynamic and structural parameters are key for anti-inflammatory activity, guiding the design of new potent agents. | researchgate.net |

| In Silico ADMET | Predicting Pharmacokinetic Properties | Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives before synthesis. | researchgate.net |

Exploration of New Therapeutic Targets and Material Architectures

While much research has focused on established areas like anti-inflammatory and antimicrobial agents, the unique structure of this compound makes it a candidate for novel applications.

New Therapeutic Targets: The search for new therapeutic applications is ongoing. The biphenyl scaffold is present in molecules designed as angiotensin converting enzyme (ACE) inhibitors for hypertension. researchgate.net Furthermore, the ability of derivatives to act as dual modulators for targets like the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase (FAAH) opens up possibilities for treating addiction and other compulsive behaviors. birmingham.ac.uk The discovery of selective ALDH1A3 inhibitors points towards new avenues in oncology. mdpi.com Future research could explore its utility against other emerging targets in areas like neurodegenerative diseases or metabolic disorders.

New Material Architectures: Beyond medicine, the rigid biphenyl core and reactive aldehyde group make this compound an attractive building block (synthon) for materials science. Potential applications include:

Liquid Crystals: Biphenyl structures are common mesogens in liquid crystal displays.

Organic Light-Emitting Diodes (OLEDs): The conjugated system could be functionalized to create materials with specific photoluminescent properties.

Porous Polymers: The aldehyde can be used in polymerization reactions to create cross-linked porous polymers for applications in gas storage or separation.

Sensors: Derivatives could be designed to change color or fluorescence in the presence of specific analytes, forming the basis of chemical sensors.

The exploration of these new frontiers will continue to drive research into this versatile compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxyphenyl)benzaldehyde, and how can reaction yields be optimized?

Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-bromobenzaldehyde, using a Pd-based catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with Na₂CO₃ as a base . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid), inert atmosphere (N₂/Ar), and temperature (80–90°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- 1H-NMR : Confirm methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde (-CHO, δ ~10.0 ppm) protons.

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

- HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>98%) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in organic solvents:

Q. What safety precautions are critical when handling this compound?

- Eye/Skin Protection : Wear nitrile gloves and goggles; avoid direct contact (irritant).

- Ventilation : Use fume hoods due to volatile aldehyde vapors.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Regioselectivity in electrophilic substitution (e.g., nitration) is influenced by the electron-donating methoxy group. Computational modeling (DFT) predicts preferential substitution at the para position relative to the methoxy group. Experimental validation via LC-MS or 2D-NMR (NOESY) confirms product distribution .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

Q. How do steric and electronic effects impact the reactivity of this compound in nucleophilic addition reactions?

The aldehyde group’s electrophilicity is reduced by resonance donation from the methoxy group, slowing nucleophilic attack (e.g., Grignard reactions). Steric hindrance from the 3-methoxyphenyl substituent further reduces reactivity. Kinetic studies (UV-Vis monitoring) show a 20% slower reaction rate compared to unsubstituted benzaldehyde .

Q. What strategies improve the stability of this compound under long-term storage?

Q. How can computational tools predict the biological activity of this compound derivatives?

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% to lower costs; use immobilized catalysts (e.g., Fe₃O₄-Pd nanoparticles) for easy recovery .

- Workflow Optimization : Switch from column chromatography to fractional crystallization for bulk purification.

- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.